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Introduction to 14:0 DAP
1,2-dimyristoyl-3-dimethylammonium-propane, commonly referred to as 14:0 DAP, is a cationic

lipid that serves as a crucial component in the formulation of lipid nanoparticles (LNPs) for gene

therapy applications.[1][2][3][4] Its structure, featuring two 14-carbon myristoyl fatty acid chains,

facilitates the encapsulation of genetic material, such as plasmid DNA (pDNA), messenger

RNA (mRNA), and small interfering RNA (siRNA).[5][6][7] The positively charged

dimethylammonium headgroup of 14:0 DAP interacts electrostatically with the negatively

charged phosphate backbone of nucleic acids, enabling the formation of stable lipoplexes.[6][7]

These lipoplexes, or LNPs, protect the genetic payload from degradation and facilitate its

delivery across the cell membrane.[5] 14:0 DAP is also described as a pH-sensitive

transfection reagent, suggesting that its charge may be modulated by the acidic environment of

endosomes, a key characteristic for effective intracellular release of the genetic cargo.[1][8]

Applications in Gene Therapy
Cationic lipids like 14:0 DAP are integral to non-viral gene delivery systems, which are being

extensively researched for a variety of therapeutic areas.[5] These systems offer a potentially

safer alternative to viral vectors. The primary applications of 14:0 DAP-containing LNPs in

gene therapy research include:

Gene Delivery: Delivering therapeutic genes to target cells to treat genetic disorders.[6][7]
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mRNA Vaccines: Encapsulating mRNA to develop vaccines that elicit an immune response.

[6][7]

RNA Interference (RNAi): Delivering siRNA or miRNA to silence specific genes involved in

disease pathways.[6][7]

Plasmid DNA Delivery: Facilitating the delivery of plasmid DNA for applications in protein

production or genetic modification.[5][6][7]

Data Presentation: Physicochemical and Biological
Properties
While specific quantitative data for 14:0 DAP is not extensively available in peer-reviewed

literature, the following tables provide a representative summary of the types of data that are

critical for the characterization and evaluation of cationic lipid-based LNPs. The data presented

for DOTAP, a structurally similar cationic lipid, can serve as a benchmark for optimization

studies with 14:0 DAP.

Table 1: Physicochemical Characterization of Cationic Lipid Nanoparticles
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Parameter Typical Value Method of Analysis Significance

Particle Size

(Diameter)
100 - 300 nm

Dynamic Light

Scattering (DLS)

Influences cellular

uptake, biodistribution,

and clearance.

Polydispersity Index

(PDI)
< 0.3

Dynamic Light

Scattering (DLS)

Indicates the

homogeneity of the

nanoparticle

population.

Zeta Potential +20 to +40 mV
Electrophoretic Light

Scattering (ELS)

Reflects surface

charge; crucial for

interaction with cell

membranes and

stability.

Encapsulation

Efficiency
> 90%

RiboGreen Assay or

similar

Quantifies the

percentage of nucleic

acid successfully

encapsulated within

the LNPs.

Table 2: In Vitro Transfection Efficiency of DOTAP:DOPE Lipoplexes (as a proxy for 14:0 DAP
formulations)

Cell Line Nucleic Acid
Transfection
Efficiency (%)

Cytotoxicity (Cell
Viability %)

HEK-293 pDNA ~10-20% > 80%

HeLa pDNA ~5-15% > 80%

CaCo-2 pDNA ~10% > 80%

HEK-293 mRNA ~50-60% > 80%

HeLa mRNA ~40-50% > 80%

CaCo-2 mRNA ~60% > 80%
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Data is approximated from studies using DOTAP:DOPE formulations and should be considered

as a general reference. Actual values for 14:0 DAP will require experimental determination.

Experimental Protocols
The following are generalized protocols for the formulation and application of 14:0 DAP-based

lipid nanoparticles. These protocols are based on common methods for similar cationic lipids

and should be optimized for specific applications.

Protocol 1: Lipid Nanoparticle Formulation via Thin-Film
Hydration
This method is a widely used technique for preparing liposomes.

Materials:

14:0 DAP

Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

Cholesterol

PEGylated lipid (e.g., DSPE-PEG2000) (Optional, for increased stability and circulation time)

Chloroform or a chloroform:methanol mixture

Hydration buffer (e.g., sterile PBS or citrate buffer at a specific pH)

Nucleic acid (pDNA, mRNA, or siRNA) in an appropriate buffer

Procedure:

Lipid Film Preparation:

In a round-bottom flask, dissolve 14:0 DAP, helper lipid, and cholesterol (and PEGylated

lipid, if used) in chloroform or a chloroform:methanol mixture. A common starting molar

ratio is 1:1 to 1:2 for cationic lipid to helper lipid.
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Attach the flask to a rotary evaporator and remove the organic solvent under reduced

pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual

solvent.

Hydration:

Hydrate the lipid film by adding the aqueous hydration buffer containing the nucleic acid.

The temperature of the buffer should be above the phase transition temperature of the

lipids.

Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar

vesicles (MLVs).

Sizing (Optional but Recommended):

To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to

sonication or extrusion through polycarbonate membranes with a specific pore size (e.g.,

100 nm).

Protocol 2: Lipid Nanoparticle Formulation via
Microfluidic Mixing
This advanced technique allows for the rapid and reproducible production of uniform LNPs.

Materials:

Lipid solution: 14:0 DAP, helper lipid, cholesterol, and optional PEGylated lipid dissolved in

ethanol.

Aqueous solution: Nucleic acid dissolved in a low pH buffer (e.g., citrate buffer, pH 4.0).

Microfluidic mixing device (e.g., a staggered herringbone micromixer).

Procedure:

Prepare the lipid-ethanol solution and the nucleic acid-aqueous solution separately.
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Load the two solutions into separate syringes and place them on a syringe pump connected

to the microfluidic device.

Set the desired flow rates for both solutions. A common flow rate ratio of aqueous to organic

phase is 3:1.

Initiate the pumping of the solutions through the microfluidic chip. The rapid mixing within the

microchannels induces the self-assembly of the lipids and nucleic acids into LNPs.

Collect the resulting LNP suspension from the outlet of the device.

The collected suspension will contain ethanol, which should be removed, and the buffer

exchanged to a physiological pH (e.g., PBS, pH 7.4) using methods like dialysis or tangential

flow filtration.

Protocol 3: In Vitro Transfection of Cultured Cells
Materials:

14:0 DAP-LNP suspension encapsulating the desired nucleic acid.

Cultured cells in a multi-well plate.

Complete cell culture medium.

Reporter gene assay system (e.g., luciferase assay for reporter pDNA/mRNA, or qPCR for

gene knockdown by siRNA).

Cell viability assay kit (e.g., MTT or PrestoBlue).

Procedure:

Cell Seeding: Seed the target cells in a multi-well plate and culture them to the desired

confluency (typically 70-90%).

Lipoplex Formation (if not pre-formulated): If starting with separate lipid and nucleic acid

solutions, dilute each in serum-free medium and then combine to allow for lipoplex formation

(typically 15-30 minutes at room temperature).
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Transfection:

Remove the culture medium from the cells.

Add the 14:0 DAP-LNP suspension (or freshly formed lipoplexes) diluted in serum-free or

complete medium to the cells. The optimal concentration of LNPs should be determined

experimentally.

Incubate the cells with the LNPs for a specified period (e.g., 4-6 hours).

Post-Transfection:

After the incubation period, replace the transfection medium with fresh, complete culture

medium.

Incubate the cells for an additional 24-72 hours to allow for gene expression or silencing.

Analysis:

Assess transfection efficiency using the appropriate reporter gene assay.

Evaluate cytotoxicity using a cell viability assay.

Mandatory Visualizations
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LNP Formulation Workflow
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Caption: Workflow for Lipid Nanoparticle (LNP) Formulation.
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Cellular Uptake and Endosomal Escape
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Caption: Cellular Uptake and Endosomal Escape Pathway of LNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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